N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine
Description
N7-(4-Fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a triazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- N7 Substituent: A 4-fluorophenyl group, which introduces electron-withdrawing properties and enhances metabolic stability.
- N5 Substituent: A 2-methylpropyl (isobutyl) chain, contributing hydrophobicity and steric bulk.
Properties
IUPAC Name |
7-N-(4-fluorophenyl)-5-N-(2-methylpropyl)-2H-triazolo[4,5-d]pyrimidine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN7/c1-8(2)7-16-14-18-12(11-13(19-14)21-22-20-11)17-10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3,(H3,16,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSNXIQWXZAHRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring is usually formed through a condensation reaction involving urea or guanidine derivatives with β-dicarbonyl compounds.
Coupling of the Triazole and Pyrimidine Rings: The final step involves coupling the triazole and pyrimidine rings through a nucleophilic substitution reaction.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Research Findings and Implications
Kinase Inhibition :
Structural parallels with ’s CDK inhibitors suggest the target compound may inhibit cyclin-dependent kinases, though substituent size and polarity at N5/N7 could modulate selectivity .
Anti-Thrombotic Potential: identifies triazolopyrimidines as anti-thrombotic agents. The 4-fluorophenyl group in the target compound may enhance platelet aggregation inhibition compared to non-fluorinated analogs .
Cytokinin Activity : While focuses on plant biology, the triazolopyrimidine core in cytokinin analogs (e.g., TP-5) underscores its biochemical versatility .
Biological Activity
N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine is a synthetic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential therapeutic applications across various biological systems, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole and pyrimidine ring system. Its molecular formula is , and it has a molecular weight of approximately 305.32 g/mol. The presence of the fluorine atom and the branched alkyl group contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Formation of the Pyrimidine Ring : Conducted via condensation reactions with urea or guanidine derivatives.
- Coupling Reactions : Final assembly through nucleophilic substitution to form the complete structure.
Anticancer Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. The mechanism often involves inhibition of key enzymes such as kinases that are crucial for cancer cell proliferation and survival. For example:
- Inhibition of Cell Proliferation : this compound has been shown to induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
- Broad-spectrum Activity : Studies have reported efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests potential applications in treating infections where conventional antibiotics may fail.
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit kinases involved in signaling pathways that regulate cell cycle progression and apoptosis.
- Receptor Modulation : It may also modulate receptor activity influencing cellular responses to external signals.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A general protocol involves dissolving intermediates (e.g., triazolo-triazine precursors) in ethanol, adding amines (e.g., 4-fluorophenyl and 2-methylpropyl amines) in a 1.1–4.5 molar ratio, and heating at 60–100°C for 24–72 hours under reflux. Purification is achieved using gradient elution column chromatography (e.g., ethyl acetate/light petroleum mixtures) followed by recrystallization. Key parameters include solvent polarity, reaction time, and stoichiometric ratios to minimize side products .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Structural integrity and purity are confirmed via:
- ¹H-NMR : Analyze aromatic proton environments (e.g., δ 6.67–8.31 ppm for furan or fluorophenyl substituents) and amine proton shifts (δ 3.94–7.87 ppm).
- Melting Point Analysis : Compare observed values (e.g., 114–134°C for analogous triazolo-triazines) with literature.
- Chromatography : Use high-resolution HPLC (e.g., Chromolith columns) with UV detection to confirm >95% purity .
Q. What solvent systems are effective for recrystallizing this compound?
- Methodological Answer : Ethyl acetate/light petroleum mixtures are optimal for recrystallization. Post-column purification, dissolve the crude product in ethyl acetate, then gradually add light petroleum to induce precipitation. This method minimizes residual solvents and enhances crystalline yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability or impurities. To address this:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times, and inhibitor concentrations).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted amines or dehalogenated derivatives) that may interfere with activity.
- Dose-Response Validation : Perform IC₅₀ comparisons across multiple replicates to confirm potency trends .
Q. What structural modifications enhance target selectivity in triazolo-pyrimidine derivatives?
- Methodological Answer :
- Fluorophenyl Substitution : The 4-fluorophenyl group improves binding to hydrophobic pockets in kinase targets (e.g., observed in Pfmrk inhibitors).
- Alkylamine Optimization : Branched alkyl chains (e.g., 2-methylpropyl) reduce off-target interactions by limiting steric hindrance.
- Computational Docking : Use molecular dynamics simulations to predict substituent effects on binding affinity (e.g., PyMOL or AutoDock Vina) .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- Methodological Answer :
- Metabolite Prediction : Tools like SwissADME predict metabolic hotspots (e.g., N-dealkylation sites).
- Steric Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) near labile bonds to retard CYP450-mediated oxidation.
- LogP Optimization : Adjust substituents to maintain a LogP <5, balancing permeability and metabolic clearance .
Q. What alternative synthetic routes exist to improve yield for scale-up in academic settings?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 72 hours to <6 hours while maintaining yield (e.g., 70°C, 300 W irradiation).
- Solid-Phase Synthesis : Immobilize intermediates on resins (e.g., Wang resin) to simplify purification.
- Catalytic Additives : Use p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate amine coupling .
Q. How do researchers validate enzyme inhibition mechanisms for this compound?
- Methodological Answer :
- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement.
- Mutagenesis Studies : Engineer kinase active-site mutants (e.g., T338A) to test hydrogen-bonding interactions with the triazolo core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
